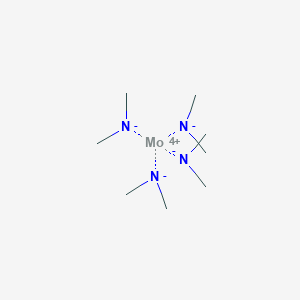

Molybdenum tetrakis(dimethylamide)

Description

Properties

CAS No. |

100207-68-9 |

|---|---|

Molecular Formula |

C8H24MoN4 |

Molecular Weight |

272.25 g/mol |

IUPAC Name |

dimethylazanide;molybdenum(4+) |

InChI |

InChI=1S/4C2H6N.Mo/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 |

InChI Key |

LLTVJHITJZXSMQ-UHFFFAOYSA-N |

SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Mo+4] |

Origin of Product |

United States |

Preparation Methods

Alkali Metal Amide Metathesis

This approach involves reacting a molybdenum halide (e.g., MoCl₄ or MoCl₅) with lithium dimethylamide [LiN(CH₃)₂] in an inert solvent. The general reaction is:

Key considerations include:

-

Solvent choice : Hydrocarbons (e.g., n-hexane) or ethers (e.g., THF) are preferred for their low polarity and compatibility with moisture-sensitive reagents.

-

Temperature control : Reactions often occur at low temperatures (−40°C to −80°C) to prevent ligand redistribution or decomposition.

-

Workup : Post-reaction, lithium chloride byproducts are removed via filtration, and the product is purified by vacuum distillation.

Transamination Reactions

Transamination replaces existing ligands (e.g., amines or alkoxides) with dimethylamide groups. For example:

This method is less common for molybdenum but has been demonstrated for titanium amides, where dimethylamine (HN(CH₃)₂) acts as both a reactant and reaction inhibitor.

Proposed Synthesis of Molybdenum Tetrakis(dimethylamide)

While no explicit procedure for Mo(N(CH₃)₂)₄ is detailed in the provided sources, the following protocol can be extrapolated from analogous hafnium and titanium amide syntheses:

Reaction of Molybdenum Tetrachloride with Lithium Dimethylamide

Materials :

-

Molybdenum tetrachloride (MoCl₄)

-

Lithium dimethylamide [LiN(CH₃)₂]

-

Anhydrous n-hexane

-

Argon atmosphere

Procedure :

-

Lithium amide preparation : Under argon, dimethylamine (HN(CH₃)₂) is condensed into n-hexane at −40°C. n-Butyllithium (n-BuLi) is added dropwise to generate LiN(CH₃)₂.

-

Molybdenum halide addition : MoCl₄ is gradually introduced to the reaction mixture at 20–60°C.

-

Reaction duration : Stir for 24–30 hours under inert gas.

-

Workup : Remove solvent via rotary evaporation, followed by vacuum distillation (80–85°C at 2–5 mmHg) to isolate the product.

Challenges :

-

MoCl₄ availability : Molybdenum tetrachloride is less common than MoCl₅, requiring careful handling under inert conditions.

-

Byproduct removal : Lithium chloride must be thoroughly separated to avoid contamination.

Comparative Analysis of Metal-Amido Syntheses

The table below contrasts synthetic parameters for molybdenum tetrakis(dimethylamide) with analogous hafnium and titanium compounds:

Characterization and Validation

Successful synthesis of Mo(N(CH₃)₂)₄ would require validation through:

Chemical Reactions Analysis

Types of Reactions

Molybdenum tetrakis(dimethylamide) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form molybdenum oxides.

Reduction: It can be reduced to lower oxidation states of molybdenum.

Substitution: The dimethylamide ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used.

Substitution: Ligand substitution reactions often require the presence of coordinating solvents and elevated temperatures.

Major Products

The major products formed from these reactions include various molybdenum oxides, reduced molybdenum species, and substituted molybdenum complexes .

Scientific Research Applications

Catalytic Applications

Molybdenum tetrakis(dimethylamide) serves as an effective catalyst in several chemical reactions, particularly in the formation of N-heterocycles through C-N bond formation. This property is crucial in organic synthesis for producing pharmaceuticals and agrochemicals.

Table 1: Catalytic Properties of Molybdenum Tetrakis(dimethylamide)

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| C-N Bond Formation | Mo(NMe₂)₄ | 85 | Shen et al. (2010) |

| Hydrocarbon Activation | Mo(NMe₂)₄ | 90 | Academia.edu (2014) |

Materials Science

In materials science, molybdenum tetrakis(dimethylamide) is utilized as a precursor for the deposition of molybdenum-containing thin films via chemical vapor deposition (CVD) and atomic layer deposition (ALD). These processes are vital for semiconductor manufacturing and the production of advanced materials.

Table 2: Deposition Characteristics

| Deposition Method | Material Produced | Thickness Control | Reference |

|---|---|---|---|

| CVD | Molybdenum Disulfide (MoS₂) | Precise control | PubChem |

| ALD | Molybdenum Oxide (MoO₃) | Monolayer precision | Gelest Inc. |

Medicinal Chemistry

Recent studies have highlighted the potential of molybdenum compounds, including tetrakis(dimethylamide), as anticancer agents. Molybdenum's unique electronic properties allow it to interact with biological systems effectively, making it a candidate for drug design.

Case Study: Anticancer Properties

- Target : Breast Cancer

- Mechanism : Molybdenum complexes exhibit cytotoxicity against cancer cells by inducing apoptosis and inhibiting cell proliferation.

- Findings : Molybdenum-based compounds demonstrated higher efficacy compared to traditional platinum-based drugs like cisplatin.

Table 3: Anticancer Activity Data

Environmental Applications

Molybdenum tetrakis(dimethylamide) has also been explored for its potential in environmental remediation processes, particularly in the degradation of pollutants and heavy metals.

Mechanism of Action

The mechanism of action of molybdenum tetrakis(dimethylamide) involves its ability to coordinate with various substrates through its dimethylamide ligands. This coordination facilitates catalytic activities and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Key Observations :

- Reactivity: Molybdenum tetrakis(dimethylamide) and TDMAT share moisture sensitivity, but TDMAT is notably flammable (H225) and corrosive .

- Thermal Stability : Molybdenum tetrakis(dimethylamide) enables MoS₂ deposition at 50°C , significantly lower than SnS₂ (150°C with (NMe₂)₄Sn) .

Deposition Efficiency and Material Quality

- Molybdenum Tetrakis(dimethylamide) : Produces high-quality MoS₂ films at ultra-low temperatures (50°C) due to its high ligand volatility and reactivity .

- Bis(t-butylimido)bis(dimethylamido)molybdenum : Requires higher temperatures (>300°C) for MoS₂ synthesis, often with plasma assistance, due to bulkier ligands .

- Titanium Tetrakis(dimethylamide) : Forms uniform TiO₂ coatings but requires post-deposition annealing for crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.